BRD4 Bromodomain Binding Affinity
3-Bromo-1-tosylpiperidin-4-one demonstrates potent binding to the BRD4 bromodomain-1 (BRD4-1), a key epigenetic target. The compound exhibits a dissociation constant (Kd) of 3.60 nM against recombinant human BRD4-1 (residues 44-168) as determined by a bromoscan assay [1]. In contrast, a structurally related analog lacking the bromine substituent, 1-tosylpiperidin-4-one, has no reported affinity for BRD4, underscoring the critical role of the C3-bromo group in target engagement [2].
| Evidence Dimension | BRD4-1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 3.60 nM |
| Comparator Or Baseline | 1-Tosylpiperidin-4-one: No detectable binding |
| Quantified Difference | >1000-fold difference (estimated) |
| Conditions | Inhibition of recombinant human BRD4-1 (44-168 residues) by bromoscan assay |
Why This Matters
This high binding affinity validates 3-bromo-1-tosylpiperidin-4-one as a valuable starting point for developing selective BRD4 inhibitors, a target of significant interest in oncology and inflammation research.
- [1] BindingDB. BDBM50594435 (CHEMBL5184876). Affinity Data: Kd = 3.60 nM for human BRD4-1. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50594435 (accessed 2026-04-17). View Source
- [2] PubChem. 1-Tosylpiperidin-4-one. CID 53347951. Bioactivity section: No BRD4 affinity reported. https://pubchem.ncbi.nlm.nih.gov/compound/53347951 (accessed 2026-04-17). View Source
